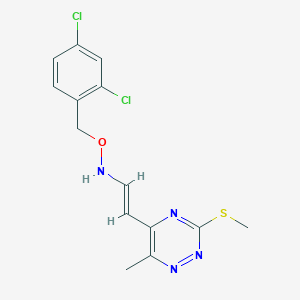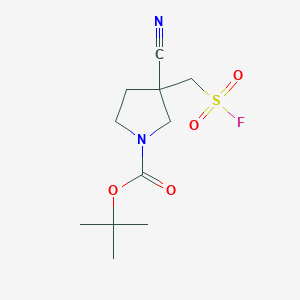
N-methyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-methyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclohexanamine” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . It is structurally diverse and can be synthesized through various methods .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , can be achieved through the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . A one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring in the compound allows for better crystal packing through the possibility of forming a coplanar arrangement of the rings . The connectivity of the oxadiazoles via stable C–C bonds should produce materials with enhanced thermal stability .
Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated the potential of compounds related to N-methyl-N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)cyclohexanamine in the field of epilepsy treatment. One study synthesized novel series of compounds meeting structural prerequisites indispensable for anticonvulsant activity. These compounds were tested using different models to evaluate their anticonvulsant properties and to confirm their mode of action via GABA assay, suggesting a significant pharmacophore model for anticonvulsant activity (Rajak et al., 2013).
Antifungal Activity
Another study focused on minimizing the toxicity of a specific antibacterial agent by replacing its moiety with ethylenediamine, resulting in a compound with potent antifungal properties. This compound showed comparable in vitro potency to the approved antifungal agent amphotericin B against several yeast and mold clinical isolates, including Candida auris and C. krusei, without inhibiting the normal human microbiota (Hagras et al., 2021).
Structural Chemistry
Research in structural chemistry has explored the reaction products of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, leading to insights into hydrogen-bonded sheets versus dimers in crystal structures. This study provides an understanding of molecular interactions and crystal packing, which is crucial for drug design and the development of materials with specific properties (Orrego Hernandez et al., 2015).
Organic Synthesis
In organic synthesis, studies on isothiocyanatoformic esters and their derivatives have expanded the toolbox for synthesizing heterocyclic compounds, demonstrating the versatility of these reactions for generating compounds with potential biological activity. This research contributes to the development of new methodologies in synthetic chemistry (Atkins et al., 1973).
Photolytic Stability
The study of volatile products from the photolysis of insecticides highlights the importance of understanding the stability and transformation of chemical compounds under environmental conditions. This research provides valuable insights into the degradation pathways and potential environmental impacts of such compounds (Schwartz et al., 2000).
properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-9-12-11(13-15-9)8-14(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGKNJPUGIESQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

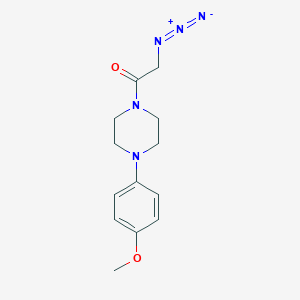
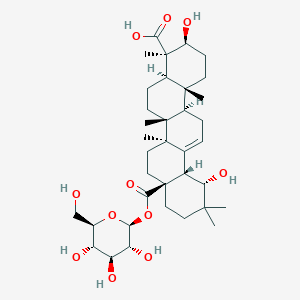
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2384746.png)
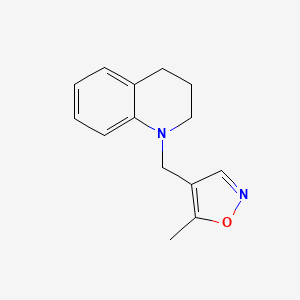
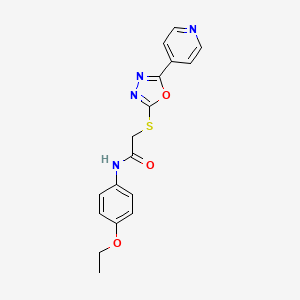
![N-(3,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2384749.png)
![6-Acetyl-2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2384750.png)
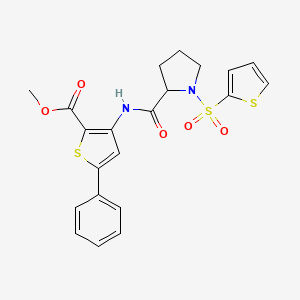
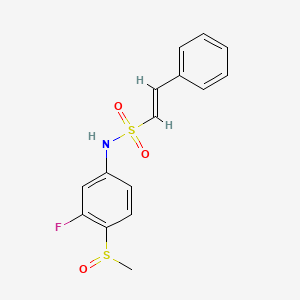
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2384753.png)

![[4-(AMinomethyl)-2-methylphenyl]boronic acid hydrochloride](/img/structure/B2384762.png)
